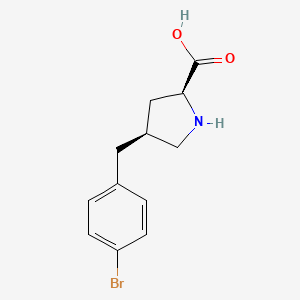

(4s)-4-(4-bromo-benzyl)-l-proline

Description

(4S)-4-(4-Bromo-benzyl)-L-proline (CAS: 637020-86-1) is a halogenated proline derivative with a molecular formula of C₁₂H₁₅BrClNO₂ and a molecular weight of 320.61 g/mol . Structurally, it features an L-proline backbone (a pyrrolidine ring) substituted at the 4-position with a 4-bromobenzyl group, forming a hydrochloride salt to enhance solubility and stability. This compound is commercially available from global suppliers (e.g., Combi-Blocks, Shanghai Oripharm) and is utilized in pharmaceutical research, particularly in peptide synthesis and as a chiral building block for drug candidates .

Properties

Molecular Formula |

C12H14BrNO2 |

|---|---|

Molecular Weight |

284.15 g/mol |

IUPAC Name |

(2S,4S)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H14BrNO2/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9/h1-4,9,11,14H,5-7H2,(H,15,16)/t9-,11-/m0/s1 |

InChI Key |

KBZRUYGFVGXOBD-ONGXEEELSA-N |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)Br |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Alkylation of L-Proline or Proline Derivatives

One common method involves the alkylation of L-proline or its protected derivatives with 4-bromobenzyl halides under basic conditions. This approach ensures the selective substitution at the 4-position of the proline ring.

- Starting Materials: L-proline or N-protected L-proline (e.g., N-Boc-L-proline)

- Alkylating Agent: 4-bromobenzyl bromide or 4-bromobenzyl chloride

- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Conditions: Stirring at room temperature or mild heating for several hours

This method yields the 4-(4-bromo-benzyl)-substituted proline derivative with retention of stereochemistry at the 4-position when starting from enantiomerically pure L-proline derivatives.

Enantioselective Catalytic Synthesis

Advanced methods employ enantioselective catalysis to construct the 4-substituted proline scaffold directly, allowing for high stereocontrol:

- Catalytic System: Phase-transfer catalysts derived from cinchonidine or related alkaloids

- Key Reaction: One-pot double allylic alkylation of glycine imine analogues

- Outcome: Formation of (S)-4-substituted proline derivatives, which can be further functionalized to introduce the 4-(4-bromo-benzyl) group

This approach is advantageous for producing enantiomerically pure proline analogues and can be adapted to introduce various substituents at the 4-position.

Protection and Deprotection Strategies

To facilitate selective reactions and improve yields, protecting groups such as tert-butoxycarbonyl (Boc) are used on the amino group of proline:

- Protection: Conversion of L-proline to N-Boc-L-proline

- Alkylation: Reaction with 4-bromobenzyl halides under basic conditions

- Deprotection: Removal of Boc group under acidic conditions to yield the free amine

This strategy allows for better control over reactivity and purification.

Representative Synthesis Protocol (Literature-Based)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | N-Boc-L-proline, K2CO3, DMF, 4-bromobenzyl bromide, room temp, 16 h | Alkylation of N-Boc-L-proline at 4-position with 4-bromobenzyl bromide | High yield (typically >80%), retention of stereochemistry |

| 2 | Acidic deprotection (e.g., TFA in dichloromethane) | Removal of Boc protecting group to yield this compound | Quantitative or near quantitative |

| 3 | Purification by column chromatography or recrystallization | Isolation of pure product | Purity >95% |

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Stereocontrol | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation of N-Boc-L-proline | N-Boc-L-proline | 4-bromobenzyl bromide, K2CO3, DMF | High (from chiral starting material) | Straightforward, scalable | Requires protection/deprotection steps |

| Enantioselective Catalysis | Glycine imine analogues | Chinchonidine-derived catalyst, allylic alkylation reagents | Excellent (catalytic enantioselectivity) | Direct stereoselective synthesis | More complex setup, catalyst cost |

| Direct substitution on L-proline | L-proline | 4-bromobenzyl halides, strong base | Moderate to high | Simpler reagents | Possible racemization risk |

Research Findings and Optimization Notes

- The presence of the bromine atom on the benzyl group enhances the reactivity of the intermediate, facilitating further functionalization such as cross-coupling reactions.

- Using 4-bromobenzyl chloride instead of bromide can reduce costs but may require longer reaction times or higher temperatures.

- Phase-transfer catalysis methods provide a green and efficient route with high enantioselectivity, suitable for industrial applications.

- Protection of the amino group is critical to avoid side reactions and improve yield and purity.

- Purification typically involves chromatographic techniques due to the close polarity of intermediates.

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups present in the molecule.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Coupling reagents such as carbodiimides (e.g., EDC, DCC) are used to facilitate the formation of amides or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce amides or esters.

Scientific Research Applications

(2S,4S)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: It can be used in the study of enzyme-substrate interactions and as a ligand in binding studies.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromobenzyl group can enhance binding affinity to certain molecular targets, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Positional Isomers of Bromobenzyl-Substituted Prolines

Several positional isomers of bromobenzyl-substituted prolines exist, differing in the substitution site on the benzyl group:

Key Differences :

- Synthetic Accessibility : Para-substituted derivatives are often easier to synthesize due to fewer steric challenges compared to ortho-substituted analogs.

Halogen-Swapped Analogs

Replacing bromine with other halogens modifies electronic and steric properties:

Key Differences :

- Metabolic Stability : C-Br bonds are more resistant to oxidative metabolism compared to C-Cl bonds, which may improve pharmacokinetics.

Ring-Size Variants: Proline vs. Piperidine Derivatives

Key Differences :

- Acid Dissociation Constant (pKa) : The secondary amine in proline (pKa ~10.6) differs from the tertiary amine in piperidine derivatives, affecting ionization state under physiological conditions.

Protected Derivatives: Boc and Other Modifications

Key Differences :

- Solubility and Reactivity : The Boc group enhances lipophilicity, improving membrane permeability but reducing water solubility.

- Synthetic Utility : Protected derivatives are intermediates in peptide synthesis, enabling selective deprotection during stepwise elongation.

Data Table: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Halogen | Core Structure | Purity (%) |

|---|---|---|---|---|---|---|---|

| (4S)-4-(4-Bromo-benzyl)-L-proline HCl | 637020-86-1 | C₁₂H₁₅BrClNO₂ | 320.61 | Para | Br | Pyrrolidine | 95 |

| (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-COOH | 1049978-26-8 | C₁₂H₁₄BrNO₂ | 296.15 | Ortho | Br | Pyrrolidine | 95 |

| Boc-(R)-γ-(4-Chloro-benzyl)-L-proline | 959576-35-3 | C₁₇H₂₂ClNO₄ | 339.82 | Para | Cl | Pyrrolidine | ≥98 |

| 1-(4-Bromo-benzyl)-piperidine-4-COOH HCl | 733797-83-6 | C₁₃H₁₇BrClNO₂ | 354.64 | Para | Br | Piperidine | N/A |

Data compiled from

Q & A

Basic: What synthetic strategies are recommended for preparing (4S)-4-(4-bromo-benzyl)-L-proline, and how is stereochemical integrity maintained?

Methodological Answer:

- Key Steps :

- Benzylation : React L-proline with 4-bromo-benzyl bromide (synthesized via bromination of 4-bromo-benzyl alcohol, yielding ~92% ).

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl ester groups to protect the carboxylic acid and amine during functionalization .

- Stereocontrol : Employ chiral catalysts or resolution techniques (e.g., chiral HPLC) to ensure (4S) configuration .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to isolate enantiopure product .

- Validation : Confirm stereochemistry via H/C NMR (diastereotopic splitting) and chiral HPLC (e.g., 62–69% ee achieved in analogous Aldol reactions ).

Advanced: How does the 4-bromo-benzyl substituent influence the catalytic efficiency of L-proline derivatives in asymmetric reactions?

Methodological Answer:

- Steric Effects : The bulky 4-bromo-benzyl group restricts conformational flexibility, enhancing enantioselectivity in reactions like Aldol condensations .

- Electronic Effects : Bromine’s electron-withdrawing nature polarizes the proline ring, stabilizing transition states via hydrogen bonding .

- Case Study : In pyrimidine synthesis, L-proline nitrate (a related catalyst) increased reaction yields by 2.5× compared to uncatalyzed conditions, suggesting substituents like bromo-benzyl could amplify catalytic activity .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- H NMR: Identify benzyl protons (δ 7.2–7.4 ppm) and proline ring protons (δ 3.1–4.2 ppm) .

- C NMR: Confirm bromine’s deshielding effect on the benzyl carbon (δ ~120–130 ppm) .

- FT-IR : Detect carboxylate (1700–1750 cm) and amine (3300–3500 cm) groups .

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to determine enantiomeric excess (e.g., 62–69% ee in similar systems ).

Advanced: What conformational changes does the 4-bromo-benzyl group induce in L-proline, and how does this impact peptide design?

Methodological Answer:

- Conformational Rigidity : The substituent locks the proline ring into a specific puckering mode, favoring cis-peptide bonds in polypeptides .

- Peptidomimetics : This rigidity mimics natural proline-rich motifs (e.g., collagen helices) while introducing halogen-based bioactivity .

- Validation : X-ray crystallography (e.g., C–C bond angles: 109.4° in related brominated compounds ) and molecular dynamics simulations to model backbone distortions.

Basic: What are common synthetic byproducts of this compound, and how are they resolved?

Methodological Answer:

- Byproducts :

- Purification :

Advanced: Can this compound act as a chiral ligand or catalyst in multicomponent reactions?

Methodological Answer:

- Ligand Design : The bromo-benzyl group enhances Lewis acidity, enabling coordination to metals (e.g., Cu or Zn) for asymmetric catalysis .

- Case Study : In a three-component pyrimidine synthesis, L-proline derivatives achieved 86.74% yield under optimized conditions (3% mol catalyst, methanol solvent) .

- Mechanistic Insight : DFT calculations to map transition states and optimize reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.